molecular formula C10H18O3 B8760364 Ethyl 2,4,4-trimethyl-3-oxopentanoate

Ethyl 2,4,4-trimethyl-3-oxopentanoate

Cat. No. B8760364
M. Wt: 186.25 g/mol
InChI Key: OXHBIQUYDSLUAH-UHFFFAOYSA-N
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Patent
US06713573B2

Procedure details

A 500 mL 3-neck round-bottom flask was equipped with a reflux condensor and thermometer and purged with nitrogen. To it was charged 100 mL dry, deoxygenated diethyl ether and 4.4 g of zinc strips. This mixture was agitated in a water-filled sonicating bath for 5 minutes. To this was slowly added a mixture of 12.06 g pivaloyl chloride (0.10 mole), 18.1 g of ethyl 2-bromopropionate (0.10 mole, synthesized by the method of Strunk, R. J.; DiGiacomo, P. M.; Aso, K.; Kuivila, H. G. J Am. Chem. Soc., 1970, 92, 2849-2856.) and 100 mL of ethyl ether. The resulting mixture was refluxed 6 hours and stirred at room temperature overnight. The mixture was then successively extracted with cold 20% aqueous sulfuric acid, water and brine before drying over sodium sulfate. The solution was stripped to obtain 12.8 g of crude oil. This was distilled under vacuum to yield 10.5 g of ethyl 2-pivaloylpropionate. 1H NMR (CDCl3): δ4.103 (q, J=7.1 Hz, 2H), 3.959 (q, J=6.9, 1 Hz), 1.287 (d, J=7.0 Hz, 3H), 1.196 (t, J=7.1 Hz, 3H), 1.157 (s, 9H).
Quantity
12.06 g
Type
reactant
Reaction Step One
Quantity
18.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[C:1](Cl)(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3].Br[CH:9]([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11]>C(OCC)C>[C:1]([CH:9]([CH3:15])[C:10]([O:12][CH2:13][CH3:14])=[O:11])(=[O:6])[C:2]([CH3:5])([CH3:4])[CH3:3]

Inputs

Step One
Name
Quantity
12.06 g
Type
reactant
Smiles
C(C(C)(C)C)(=O)Cl
Name
Quantity
18.1 g
Type
reactant
Smiles
BrC(C(=O)OCC)C
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Stirring
Type
CUSTOM
Details
This mixture was agitated in a water-
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
A 500 mL 3-neck round-bottom flask was equipped with a reflux condensor and thermometer
CUSTOM
Type
CUSTOM
Details
purged with nitrogen
ADDITION
Type
ADDITION
Details
To it was charged 100 mL
CUSTOM
Type
CUSTOM
Details
dry
CUSTOM
Type
CUSTOM
Details
deoxygenated diethyl ether and 4.4 g of zinc strips
ADDITION
Type
ADDITION
Details
filled
CUSTOM
Type
CUSTOM
Details
sonicating bath for 5 minutes
Duration
5 min
ADDITION
Type
ADDITION
Details
To this was slowly added
CUSTOM
Type
CUSTOM
Details
synthesized by the method of Strunk, R
TEMPERATURE
Type
TEMPERATURE
Details
The resulting mixture was refluxed 6 hours
Duration
6 h
STIRRING
Type
STIRRING
Details
stirred at room temperature overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
The mixture was then successively extracted with cold 20% aqueous sulfuric acid, water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
before drying over sodium sulfate
CUSTOM
Type
CUSTOM
Details
to obtain 12.8 g of crude oil
DISTILLATION
Type
DISTILLATION
Details
This was distilled under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C(C)(C)C)(=O)C(C(=O)OCC)C
Measurements
Type Value Analysis
AMOUNT: MASS 10.5 g
YIELD: CALCULATEDPERCENTYIELD 56.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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